

N-Boc-2,4-difluorophenylalanine: A Technical Guide for Advanced Research

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Compound of Interest

Compound Name: *N*-(*tert*-Butoxycarbonyl)-2,4-difluorophenylalanine

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For Researchers, Scientists, and Drug Development Professionals

N-Boc-2,4-difluorophenylalanine is a non-natural, protected amino acid that serves as a critical building block in the fields of medicinal chemistry and peptide science. The strategic placement of two fluorine atoms on the phenyl ring introduces unique electronic properties that can significantly enhance the metabolic stability, binding affinity, and overall pharmacokinetic profile of novel peptide-based therapeutics. The *tert*-butoxycarbonyl (Boc) protecting group ensures seamless integration into standard solid-phase and solution-phase peptide synthesis workflows. This guide provides an in-depth overview of its physicochemical properties, synthesis, and core applications.

Core Physicochemical Properties

Quantitative data for N-Boc-2,4-difluorophenylalanine is summarized below. For comparative context, data for other common fluorinated phenylalanine isomers are also included where available.

Property	N-Boc-2,4-difluoro-L-phenylalanine	N-Boc-2,4-difluoro-D-phenylalanine	N-Boc-4-fluoro-L-phenylalanine[1]	N-Boc-2-fluoro-L-phenylalanine[2]
CAS Number	167993-00-2	167993-24-0	41153-30-4	114873-00-6
Molecular Formula	C ₁₄ H ₁₇ F ₂ NO ₄	C ₁₄ H ₁₇ F ₂ NO ₄	C ₁₄ H ₁₈ FNO ₄	C ₁₄ H ₁₈ FNO ₄
Molecular Weight	301.29 g/mol	301.29 g/mol	283.2 g/mol	283.30 g/mol
Appearance	White to off-white solid	Not Specified	White to off-white solid	White to light yellow crystalline powder
Melting Point (°C)	Not available in cited literature	Not available in cited literature	78-84 °C	92-96 °C
Optical Rotation	Not available in cited literature	Not available in cited literature	[α] _D ²⁰ = +27 ± 2° (c=1 in EtOAc)	Not Specified
Solubility	Soluble in Methanol, DCM, DMF	Soluble in Methanol, DCM, DMF	Not Specified	Not Specified
Storage Conditions	2 - 8 °C	2 - 8 °C	0 - 8 °C	2 - 8 °C

Note: Specific experimental data for melting point and optical rotation of the 2,4-difluoro isomer are not readily available in the surveyed literature. Data for related isomers are provided for reference.

Spectroscopic Data

While specific spectra are proprietary to data providers, ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data are available for N-Boc-2,4-difluoro-L-phenylalanine and are essential for its characterization.[3]

Experimental Protocols

Asymmetric Synthesis of N-Boc-2,4-difluorophenylalanine

The synthesis of enantiomerically pure N-Boc-2,4-difluorophenylalanine can be achieved via the asymmetric hydrogenation of an enamine intermediate. The following protocol is a generalized method based on the synthesis of related fluorinated amino acids.[\[4\]](#)

Step 1: Enamine Ester Formation

- 2,4-Difluorobenzaldehyde is coupled with an N-Boc phosphonate glycinate ester (e.g., N-Boc-2-(diethoxyphosphoryl)glycine methyl ester) in the presence of a suitable base, such as sodium hydride (NaH) or DBU, in an anhydrous aprotic solvent like tetrahydrofuran (THF).
- This reaction forms the corresponding enamino ester intermediate.

Step 2: Asymmetric Hydrogenation

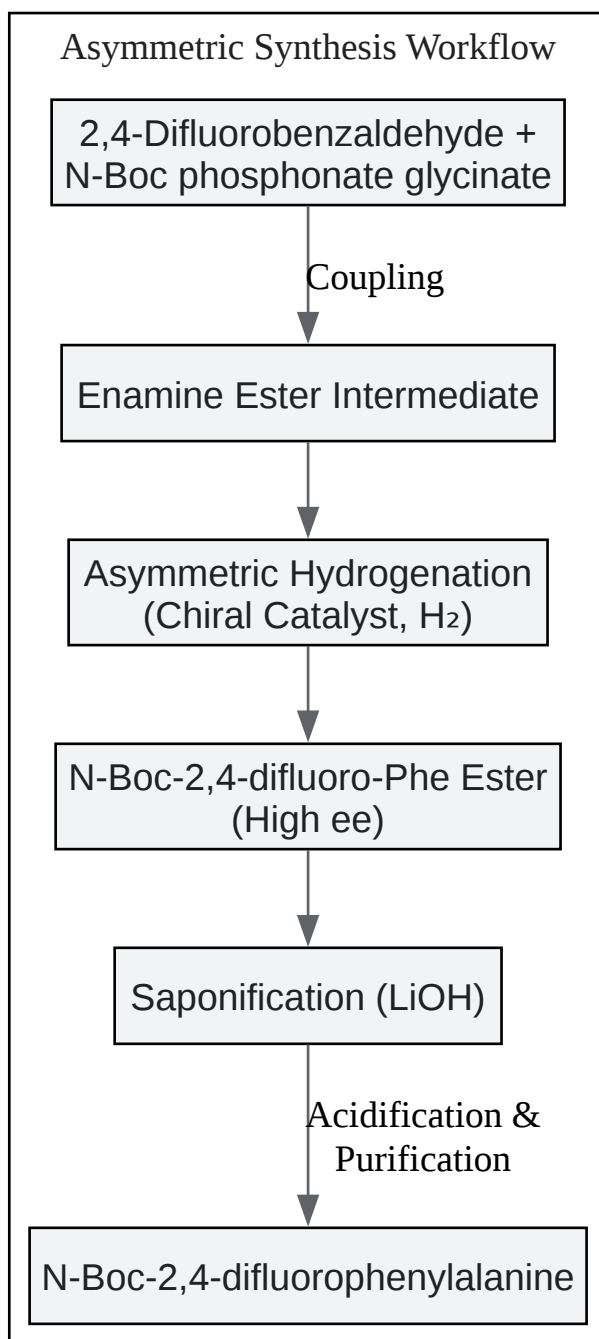
- The enamino ester intermediate is subjected to asymmetric hydrogenation using a chiral catalyst. A common catalytic system involves a rhodium or ruthenium precursor (e.g., $[\text{Rh}(\text{COD})_2]\text{BF}_4$) complexed with a chiral phosphine ligand (e.g., (R)-BINAP).
- The reaction is carried out under a hydrogen atmosphere (typically 1-50 atm) in a solvent such as methanol or ethanol.
- The chiral catalyst directs the hydrogenation to stereoselectively form the N-Boc-2,4-difluorophenylalanine ester with high enantiomeric excess (>99% ee).[\[4\]](#)

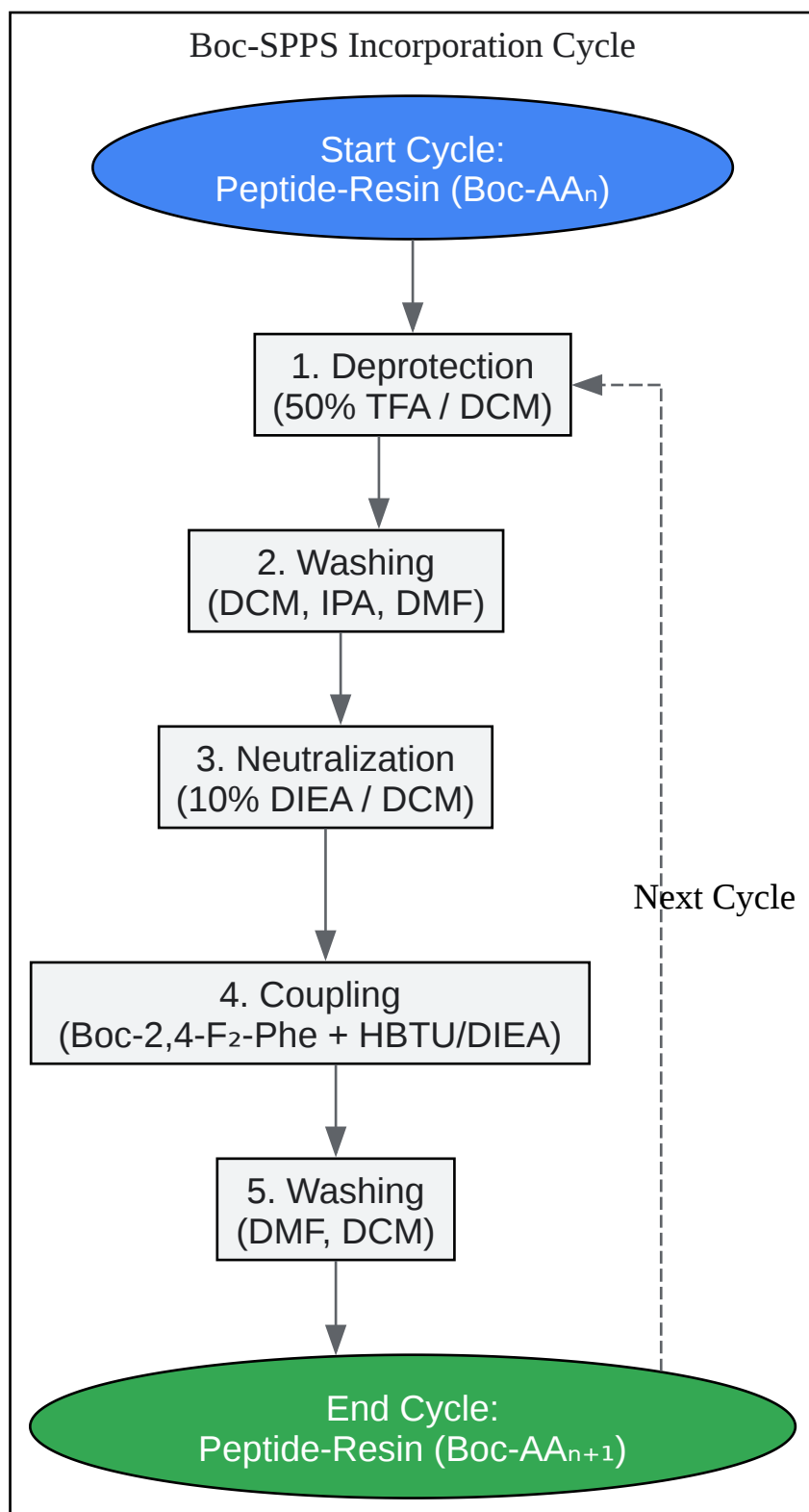
Step 3: Saponification

- The resulting chiral ester is hydrolyzed (saponified) using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixed aqueous-organic solvent system (e.g., THF/water).
- Following the reaction, the mixture is acidified (e.g., with 1M HCl) to protonate the carboxylate.

Step 4: Purification

- The final product, N-Boc-2,4-difluorophenylalanine, is extracted using an organic solvent like ethyl acetate.
- The combined organic layers are washed, dried, and concentrated under reduced pressure. The product can be further purified by crystallization or column chromatography to yield the final high-purity compound.





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